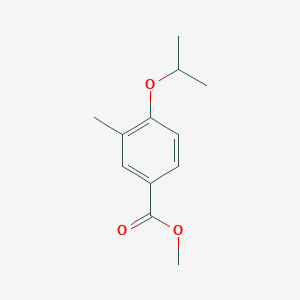

Methyl 4-isopropoxy-3-methylbenzoate

Description

Methyl 4-isopropoxy-3-methylbenzoate (CAS: 864178-56-3) is an aromatic ester with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.257 g/mol . Structurally, it consists of a benzoate backbone substituted with a methyl group at position 3 and an isopropoxy group at position 4. This compound is synthesized via esterification or transesterification reactions, with reported yields reaching 89–92% under optimized conditions, highlighting its efficient production pathways .

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

methyl 3-methyl-4-propan-2-yloxybenzoate |

InChI |

InChI=1S/C12H16O3/c1-8(2)15-11-6-5-10(7-9(11)3)12(13)14-4/h5-8H,1-4H3 |

InChI Key |

ILANZIPUWVQLFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)OC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-Hydroxy-3-Methylbenzoate

- Structure : Differs by replacing the isopropoxy group with a hydroxyl (-OH) at position 4.

- Properties: The hydroxyl group increases polarity, enhancing water solubility compared to the isopropoxy analog.

- Synthesis : Likely synthesized via similar esterification routes but may require protection/deprotection steps for the hydroxyl group, complicating the process relative to Methyl 4-isopropoxy-3-methylbenzoate .

4-Hydroxy-3-Methylbenzoic Acid

- Structure : The carboxylic acid counterpart of Methyl 4-hydroxy-3-methylbenzoate.

- Properties : Higher acidity (pKa ~4.5–5.0) due to the free -COOH group, making it suitable for pH-sensitive applications. The lack of an ester group reduces lipid solubility, limiting its utility in hydrophobic matrices.

- Applications : Primarily serves as a precursor for ester derivatives like this compound .

Methyl Salicylate (Methyl 2-Hydroxybenzoate)

- Structure : An ortho-substituted benzoate ester with a hydroxyl group at position 2.

- Properties : Boiling point 222–224°C , significantly lower than this compound (predicted >250°C), due to reduced steric bulk. Widely used in topical analgesics and fragrances due to its volatility and penetration-enhancing properties .

- Key Difference : The ortho-substitution pattern in methyl salicylate facilitates intramolecular hydrogen bonding, absent in the para-substituted this compound.

Methyl 4-(2-Hydroxy-3-(Isopropylamino)Propoxy)Benzoate (CAS: 33947-97-6)

- Structure: Features a complex substituent at position 4, including a hydroxy-isopropylamino-propoxy chain.

- Properties: Higher molecular weight (267.32 g/mol) and polarity due to the amino-alcohol moiety.

- Synthesis : Requires multi-step functionalization, increasing complexity compared to this compound.

Data Table: Comparative Analysis of this compound and Analogues

Key Findings and Implications

- Steric and Electronic Effects: The isopropoxy group in this compound enhances lipid solubility and steric shielding compared to hydroxylated analogs, favoring applications requiring prolonged stability in non-polar environments.

- Synthetic Efficiency: High yields (89–92%) for this compound suggest industrially viable routes, whereas derivatives with amino-alcohol chains (e.g., ) entail more complex synthesis.

- Application Potential: Structural modifications (e.g., amino groups) could tailor the compound for specific pharmaceutical uses, though further research is needed to validate bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.